molecular formula C15H12FN3O2S B5200017 2-[(2-fluoro-6-nitrobenzyl)thio]-4,6-dimethylnicotinonitrile

2-[(2-fluoro-6-nitrobenzyl)thio]-4,6-dimethylnicotinonitrile

Cat. No. B5200017
M. Wt: 317.3 g/mol
InChI Key: ULPDKIDHNWLQJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-fluoro-6-nitrobenzyl)thio]-4,6-dimethylnicotinonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the nicotinonitrile family and has been found to have interesting properties that make it suitable for use in various scientific studies.

Mechanism of Action

The mechanism of action of 2-[(2-fluoro-6-nitrobenzyl)thio]-4,6-dimethylnicotinonitrile involves the inhibition of certain enzymes that are involved in the development of diseases. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting the activity of HDACs, 2-[(2-fluoro-6-nitrobenzyl)thio]-4,6-dimethylnicotinonitrile can affect the expression of genes that are involved in the development of diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-fluoro-6-nitrobenzyl)thio]-4,6-dimethylnicotinonitrile depend on the specific application. In studies involving cancer cells, this compound has been found to induce cell death and inhibit cell proliferation. In studies involving Alzheimer's disease, it has been found to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In studies involving inflammation, it has been found to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(2-fluoro-6-nitrobenzyl)thio]-4,6-dimethylnicotinonitrile in lab experiments is its specificity. This compound has been found to selectively inhibit certain enzymes, making it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity. Like many other chemical compounds, 2-[(2-fluoro-6-nitrobenzyl)thio]-4,6-dimethylnicotinonitrile can be toxic at high concentrations, making it important to use caution when handling and using this compound in lab experiments.

Future Directions

There are several future directions for research involving 2-[(2-fluoro-6-nitrobenzyl)thio]-4,6-dimethylnicotinonitrile. One area of interest is in the development of new drugs that target HDACs. This compound has been found to have inhibitory effects on HDACs, making it a potential candidate for the development of new drugs for the treatment of various diseases. Another area of interest is in the development of new methods for synthesizing this compound. By improving the synthesis method, it may be possible to produce this compound in larger quantities and at a lower cost, making it more accessible for use in scientific studies.

Synthesis Methods

The synthesis of 2-[(2-fluoro-6-nitrobenzyl)thio]-4,6-dimethylnicotinonitrile involves several steps. The first step is the preparation of 2-fluoro-6-nitrobenzyl chloride, which is then reacted with 4,6-dimethylnicotinonitrile to form the desired product. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity of the product.

Scientific Research Applications

2-[(2-fluoro-6-nitrobenzyl)thio]-4,6-dimethylnicotinonitrile has been found to have potential applications in various scientific studies. One of the main areas of research is in the development of new drugs. This compound has been found to have inhibitory effects on certain enzymes that are involved in the development of diseases such as cancer and Alzheimer's. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory conditions.

properties

IUPAC Name

2-[(2-fluoro-6-nitrophenyl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2S/c1-9-6-10(2)18-15(11(9)7-17)22-8-12-13(16)4-3-5-14(12)19(20)21/h3-6H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPDKIDHNWLQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=C(C=CC=C2F)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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